1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Overview
Description
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is a heterocyclic compound with a molecular formula of C7H9N3S. This compound is characterized by the presence of an imidazo-thiazole ring system, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by cyclization to form the imidazo-thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- (2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)methanamine
- (3-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine
Comparison: 1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is unique due to its specific imidazo-thiazole structure, which imparts distinct biological activities compared to its analogs. For instance, the presence of the thiazole ring enhances its antimicrobial properties, making it more effective in certain applications .
Biological Activity
1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine is a compound that belongs to the class of imidazo-thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring fused with an imidazole moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
Antibacterial Activity
Research has demonstrated that imidazo-thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 1-4 µg/mL against resistant bacterial strains .
Anticancer Activity
The anticancer potential of imidazo-thiazole derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines. For example:
- Cytotoxicity : Certain derivatives have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin. This indicates a potent cytotoxic effect against cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through interactions with specific proteins involved in cell survival pathways .
Other Biological Activities
In addition to antibacterial and anticancer properties, compounds in this class have also shown:
- Antifungal Activity : Some derivatives have been tested against fungal strains and displayed notable antifungal effects.
- Anticonvulsant Properties : Certain thiazole-based compounds have exhibited anticonvulsant activity in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key points include:
- Substitution Patterns : The presence of electron-donating groups enhances the activity against various pathogens and cancer cells.
- Ring Fusion : The unique fusion of thiazole and imidazole rings is crucial for the observed biological effects.
Case Studies
Several studies highlight the effectiveness of imidazo-thiazole derivatives:
Properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-3-10-4-6(2-8)9-7(10)11-5/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLZRAYBKILAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672511 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-25-0 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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